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Compound of Interest

Compound Name: Evodine

Cat. No.: B150146

Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from the fruits of Evodia rutaecarpa, has
emerged as a promising natural product scaffold for the development of novel anticancer
agents.[1] While the parent compound exhibits a range of biological activities, including anti-
inflammatory and antitumor properties, its clinical application is hampered by poor water
solubility and suboptimal potency.[1][2] Consequently, extensive research has focused on the
synthesis of novel Evodine (Evodiamine) derivatives to enhance their pharmacological profile,
including improved solubility, greater cytotoxicity against cancer cells, and a broader spectrum
of activity.[2][3]

Structural modifications have been systematically explored on Evodiamine's pentacyclic ring
system, with key positions for derivatization identified at the C3, N13, and N14 locations.[4][5]
These efforts aim to elucidate structure-activity relationships (SAR) and optimize the molecule's
interaction with various cancer-specific targets. Mechanistic studies have revealed that
Evodiamine derivatives exert their anticancer effects through multiple pathways, including the
dual inhibition of topoisomerase | and Il, modulation of the PI3K/Akt and Raf/MEK/ERK
signaling pathways, and induction of apoptosis.[6][7][8]

These notes provide an overview of the synthetic strategies, biological activities, and
experimental protocols relevant to the development of Evodiamine derivatives as potential
chemotherapeutic agents.

Structure-Activity Relationship (SAR) Summary
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The potency and selectivity of Evodiamine derivatives are highly dependent on the nature and
position of chemical modifications:

e N13-Position: Substitution at the N13-position has been shown to significantly enhance
antitumor activity and improve solubility. For instance, the introduction of specific alkyl or
cyclic groups can lead to derivatives with IC50 values in the low micromolar range across
various cancer cell lines.[2]

e C3-Position: The C3 position on the E-ring is a critical site for structural optimization. The
introduction of aryl groups at this position via methods like the Suzuki-Miyaura coupling has
yielded derivatives with substantially increased cytotoxicity compared to the parent
Evodiamine.[5]

e A-Ring: Maodifications on the A-ring, such as the introduction of a hydroxyl group at the C10
position, can dramatically increase potency, with some derivatives showing GI50 values
below 3 nM.[6][9]

o N14-Position: Substitution on the N14-phenyl group, particularly with fluorine atoms, has
been explored to enhance bioactivity. Disubstituted derivatives on the N14-phenyl ring and
the E-ring have shown potent inhibitory effects on liver cancer cells.[7]

Quantitative Data: Anticancer Activity of Evodiamine
Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected novel
Evodiamine derivatives against various human cancer cell lines.
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Derivative Cancer Cell
Compound ID L . IC50 (uM) Reference
Description Line
o Parent U20S
Evodiamine 6.0 [8]
Compound (Osteosarcoma)
o Parent B16-F10
Evodiamine 2.4 [10]
Compound (Melanoma)
o Parent Lewis Lung
Evodiamine ) 4.8 [10]
Compound Carcinoma
N13-substituted DU-145
2-16 o 1.0-2.0 2]
derivative (Prostate)
N13-substituted
2-16 o PC-3 (Prostate) 1.0-2.0 [2]
derivative
N13-substituted
2-16 o H460 (Lung) 1.0-2.0 [2]
derivative
N13-substituted
2-16 o MCF-7 (Breast) 1.0-2.0 [2]
derivative
3-Aryl derivative
6y (methylsulfonylb HCT116 (Colon) 0.58 [5]
enzene)
3-Aryl derivative
6y (methylsulfonylb 4T1 (Breast) 0.99 [5]
enzene)
E-ring-
F-3 disubstituted Huh7 (Liver) 0.05 [7]
derivative
E-ring-
F-3 disubstituted SK-Hep-1 (Liver)  0.07 [7]
derivative
E-ring-
F-4 disubstituted Huh7 (Liver) 0.04 [7]
derivative
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E-ring-

F-4 disubstituted SK-Hep-1 (Liver)  0.06 [7]
derivative

] 10-hydroxyl )

10j T Various < 0.003 (GI50) [6]9]
derivative

Experimental Protocols

Protocol 1: General Synthesis of N13-Substituted

Evodiamine Derivatives

This protocol describes a general method for the synthesis of N13-substituted Evodiamine

derivatives via substitution reaction, adapted from published procedures.[2]

Materials:

Evodiamine (starting material)

o Appropriate alkyl halide or tosylate (e.g., benzyl bromide, ethyl tosylate)
e Potassium carbonate (K2CO3)

¢ N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

e Hexane

o Saturated sodium bicarbonate (NaHCO3) solution

o Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S04)

« Silica gel for column chromatography

» Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Thin Layer Chromatography (TLC) plates

Procedure:

To a solution of Evodiamine (1.0 mmol) in anhydrous DMF (20 mL), add potassium
carbonate (3.0 mmol).

Add the corresponding alkyl halide or tosylate (1.5 mmol) to the mixture.
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into ice water
(100 mL).

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash sequentially with saturated NaHCO3 solution (50 mL)
and brine (50 mL).

Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography, typically using a gradient of
hexane/ethyl acetate as the eluent, to yield the pure N13-substituted Evodiamine derivative.

Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Evaluation of Cytotoxicity using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay to determine the IC50 values of synthesized Evodiamine derivatives.[2][11]

Materials:

Human cancer cell line of interest (e.g., MCF-7, HCT116)
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Synthesized Evodiamine derivatives dissolved in DMSO (stock solutions)
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MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSOQO)

Phosphate-buffered saline (PBS)

96-well microtiter plates

Multichannel pipette

Microplate reader (absorbance at 570 nm)

CO2 incubator (37 °C, 5% CO2)

Procedure:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL
of complete medium and incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of the synthesized Evodiamine derivatives in the complete growth
medium from the DMSO stock solutions. The final DMSO concentration in the wells should
not exceed 0.5%.

Remove the medium from the wells and add 100 pL of the prepared drug dilutions to the
respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium

only).

Incubate the plate for 48-72 hours in a CO2 incubator.

After incubation, add 20 pL of MTT solution (5 mg/mL) to each well and incubate for another
4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Carefully remove the medium containing MTT from each well.

Add 150 pL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate
for 10 minutes to ensure complete dissolution.

Measure the absorbance of each well at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability for each concentration relative to the vehicle control.

» Plot the cell viability against the logarithm of the drug concentration and determine the IC50
value (the concentration that inhibits 50% of cell growth) using non-linear regression
analysis.

Visualizations: Workflows and Signaling Pathways
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Caption: Workflow for Synthesis and Evaluation of Evodiamine Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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